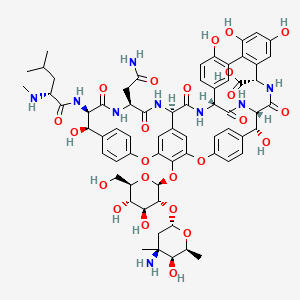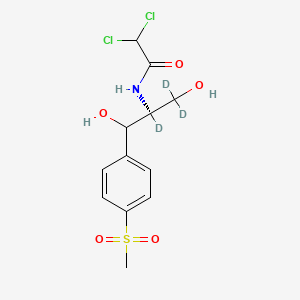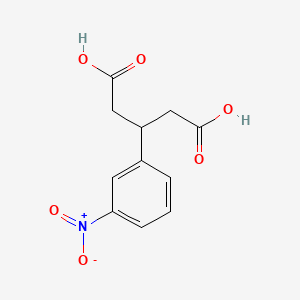
3-(3-Nitrophenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)pentanedioic acid: is an organic compound with the molecular formula C11H11NO6 It contains a nitro group attached to a phenyl ring, which is further connected to a pentanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)pentanedioic acid typically involves the nitration of a phenylpentanedioic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)pentanedioic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: Formation of 3-(3-Aminophenyl)pentanedioic acid.
Substitution: Formation of substituted phenylpentanedioic acid derivatives.
Esterification: Formation of ester derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)pentanedioic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)pentanedioic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)pentanedioic acid: Similar structure with the nitro group at the para position.
3-(2-Nitrophenyl)pentanedioic acid: Similar structure with the nitro group at the ortho position.
3-(3-Aminophenyl)pentanedioic acid: Reduction product of 3-(3-Nitrophenyl)pentanedioic acid.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.
Propiedades
Número CAS |
93534-70-4 |
|---|---|
Fórmula molecular |
C11H11NO6 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)pentanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-2-1-3-9(4-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
ZFYRMOGSHWEHKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


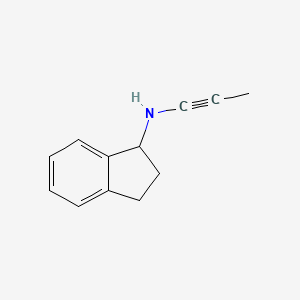
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)


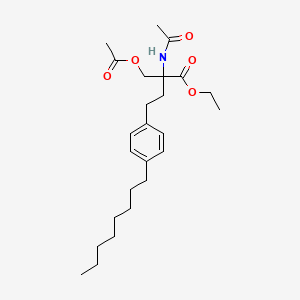
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
